molecular formula C15H11N3O3S2 B6112763 (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid

(Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B6112763
M. Wt: 345.4 g/mol
InChI Key: RMPFMACKLMZPPD-UXBLZVDNSA-N
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Description

(Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid is a complex organic compound that belongs to the class of thiazolidinones

Properties

IUPAC Name

2-[4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c19-12(20)8-18-14(21)11(23-15(18)22)6-10-7-16-17-13(10)9-4-2-1-3-5-9/h1-7,21H,8H2,(H,19,20)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPFMACKLMZPPD-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CC2=CC3=C(N(C(=S)S3)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C\2=NN=C/C2=C\C3=C(N(C(=S)S3)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid typically involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide, followed by cyclization and subsequent reaction with chloroacetic acid. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the thiazolidinone ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has shown potential as an antimicrobial and anti-inflammatory agent. Studies have indicated its effectiveness against certain bacterial strains and its ability to reduce inflammation in animal models.

Medicine

In medicinal chemistry, the compound is being explored for its potential as a drug candidate for treating diseases such as cancer and diabetes. Its ability to modulate specific biological pathways makes it a promising lead compound for drug development.

Industry

Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the modulation of various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share a similar core structure and are known for their antidiabetic properties.

    Pyrazolones: Compounds with a pyrazolone ring exhibit anti-inflammatory and analgesic activities.

    Thiosemicarbazones: These compounds are known for their antimicrobial and anticancer properties.

Uniqueness

What sets (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid apart is its unique combination of structural features, which confer a distinct set of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.